molecular formula C11H20O4 B1265731 Di-tert-butyl malonate CAS No. 541-16-2

Di-tert-butyl malonate

Cat. No.: B1265731
CAS No.: 541-16-2
M. Wt: 216.27 g/mol
InChI Key: CLPHAYNBNTVRDI-UHFFFAOYSA-N
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Description

Di-tert-butyl malonate, also known as propanedioic acid, bis(1,1-dimethylethyl) ester, is an organic compound with the molecular formula C11H20O4. It is a colorless liquid that is used as an intermediate in organic synthesis. The compound is characterized by its two tert-butyl ester groups attached to a malonic acid core, making it a versatile reagent in various chemical reactions .

Mechanism of Action

Target of Action

Di-tert-butyl malonate is a chemical compound with the formula C11H20O4 . It is used as a pharmaceutical intermediate . .

Mode of Action

It is known to be used in the total synthesis of (+/−)-actinophyllic acid . It also serves as a precursor for metal-organic chemical vapor deposition of HfO2 and ZrO2 thin films .

Biochemical Pathways

It is involved in the synthesis of actinophyllic acid

Pharmacokinetics

Its physical and chemical properties such as its molecular weight (21627 g/mol) , boiling point (110-111 °C/22 mmHg) , and density (0.966 g/mL at 25 °C) can influence its bioavailability.

Result of Action

It is known to be used in the synthesis of actinophyllic acid , which suggests it may have a role in the formation of complex organic compounds.

Action Environment

It is known to be a combustible liquid , suggesting that it may be sensitive to heat and open flames. Its efficacy and stability could potentially be influenced by environmental conditions such as temperature and exposure to light.

Biochemical Analysis

Biochemical Properties

Di-tert-butyl malonate plays a significant role in biochemical reactions, particularly as a precursor in the synthesis of other compounds. It interacts with various enzymes, proteins, and biomolecules. For instance, this compound is used in the total synthesis of actinophyllic acid and as a precursor for metal-organic chemical vapor deposition of HfO2 and ZrO2 thin films . The interactions of this compound with these biomolecules are primarily based on its ability to form esters and other derivatives, which can participate in various biochemical pathways.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to protect against cardiac ischemia-reperfusion injury by enhancing intracellular delivery and inhibiting mitochondrial reactive oxygen species production . This indicates that this compound can modulate cellular functions and protect cells from oxidative stress.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It acts as a prodrug that is hydrolyzed to release malonate, which inhibits succinate dehydrogenase (SDH) and reduces mitochondrial reactive oxygen species production . This inhibition of SDH prevents the accumulation of succinate and subsequent oxidative stress, thereby protecting cells from ischemia-reperfusion injury.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its hydrolysis to malonate can influence its long-term effects on cellular function. Studies have shown that this compound can provide sustained protection against oxidative stress when administered at the point of reperfusion . This indicates that the temporal effects of this compound are closely related to its stability and hydrolysis rate.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively inhibit succinate dehydrogenase and protect against oxidative stress. At higher doses, this compound may exhibit toxic or adverse effects . It is essential to determine the optimal dosage to achieve the desired protective effects without causing toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways related to the inhibition of succinate dehydrogenase. It interacts with enzymes and cofactors involved in the tricarboxylic acid (TCA) cycle, particularly succinate dehydrogenase . By inhibiting this enzyme, this compound can modulate metabolic flux and reduce the production of reactive oxygen species.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells and hydrolyzed to release malonate, which then exerts its effects on mitochondrial function . The distribution of this compound within tissues is influenced by its ability to cross cell membranes and reach target sites.

Subcellular Localization

This compound is localized within specific subcellular compartments, particularly mitochondria. Its hydrolysis to malonate allows it to target mitochondrial succinate dehydrogenase and inhibit its activity . This subcellular localization is crucial for its protective effects against oxidative stress and ischemia-reperfusion injury.

Preparation Methods

Synthetic Routes and Reaction Conditions: Di-tert-butyl malonate can be synthesized through the esterification of malonic acid with tert-butyl alcohol in the presence of an acid catalyst. One common method involves the use of isobutylene and sulfuric acid. The reaction is carried out in a pressure bottle with ether as the solvent. The mixture is shaken at room temperature until the malonic acid dissolves. The product is then isolated by distillation under reduced pressure .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The industrial production also emphasizes safety and environmental considerations, such as the use of less hazardous solvents and catalysts .

Chemical Reactions Analysis

Types of Reactions: Di-tert-butyl malonate undergoes various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed to yield malonic acid and tert-butyl alcohol.

    Transesterification: It can participate in transesterification reactions to form other esters.

    Alkylation: The compound can be alkylated at the methylene group between the ester functionalities.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Di-tert-butyl malonate is widely used in scientific research due to its versatility:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Used in the preparation of biologically active compounds and enzyme inhibitors.

    Medicine: Employed in the synthesis of drug intermediates and active pharmaceutical ingredients.

    Industry: Utilized in the production of polymers, resins, and coatings

Comparison with Similar Compounds

  • Diethyl malonate
  • Dimethyl malonate
  • Diisopropyl malonate

Comparison: Di-tert-butyl malonate is unique due to its bulky tert-butyl groups, which provide steric protection and influence its reactivity. Compared to diethyl and dimethyl malonates, this compound is less prone to hydrolysis and offers different reactivity patterns in alkylation and transesterification reactions. This makes it particularly useful in the synthesis of sterically demanding molecules .

Properties

IUPAC Name

ditert-butyl propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O4/c1-10(2,3)14-8(12)7-9(13)15-11(4,5)6/h7H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLPHAYNBNTVRDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8060244
Record name Propanedioic acid, bis(1,1-dimethylethyl) ester
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Molecular Weight

216.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

541-16-2
Record name 1,3-Bis(1,1-dimethylethyl) propanedioate
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Record name Di-tert-butyl malonate
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Record name Propanedioic acid, 1,3-bis(1,1-dimethylethyl) ester
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Record name Propanedioic acid, bis(1,1-dimethylethyl) ester
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Record name Bis(1,1-dimethylethyl) malonate
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Record name DI-TERT-BUTYL MALONATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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